N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-4-methylbenzenesulfonamide
Description
N-{[2-(1H-Indol-3-yl)ethyl]carbamoyl}-4-methylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a 1H-indol-3-yl moiety linked via a two-carbon ethyl chain to a carbamoyl group, which is further connected to a 4-methylbenzenesulfonamide scaffold. This compound is structurally significant due to the pharmacophoric indole ring, a common motif in bioactive molecules, and the sulfonamide group, which is known for diverse biological activities, including antimicrobial and enzyme inhibitory effects .
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-13-6-8-15(9-7-13)25(23,24)21-18(22)19-11-10-14-12-20-17-5-3-2-4-16(14)17/h2-9,12,20H,10-11H2,1H3,(H2,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPSPKWOEHJPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-4-methylbenzenesulfonamide typically involves the reaction between tryptamine and a sulfonyl chloride derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The sulfonamide group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the sulfonamide group can yield the corresponding amine.
Scientific Research Applications
N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-4-methylbenzenesulfonamide, highlighting their structural variations, biological activities, and synthetic routes:
Key Observations:
Structural Variations :
- Indole Substitutions : Halogens (Br, Cl) or alkyl groups (methyl, pentynyl) on the indole ring enhance target specificity. For example, brominated analogs in are designed as resistance-modifying agents .
- Linker Modifications : Replacement of the carbamoyl group with direct sulfonamide linkage (as in ) simplifies the structure but may alter solubility or binding affinity .
- Sulfonamide Modifications : Substitutions on the benzene ring (e.g., chloro in , oxazole in ) influence electronic properties and bioactivity .
Biological Activity: Antimicrobial activity is prominent in sulfonamide derivatives with heterocyclic additions (e.g., oxazole in ) . The carboxamide analog () demonstrates the importance of non-sulfonamide groups in agrochemical applications .
Synthetic Methods :
- Catalysis : Gold and rhodium catalysts () enable efficient indole functionalization .
- Coupling Reactions : Mixed anhydride coupling () and hydroformylation () are critical for complex architectures .
Analytical Confirmation :
Biological Activity
N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant studies that provide insight into its efficacy and safety.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C18H19N3O4S
- Molecular Weight : 373.43 g/mol
- InChI Key : BUTTXGBFLRVHJZ-UHFFFAOYSA-N
This compound features an indole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.
This compound has been studied for various biological activities:
- Antitumor Activity : Research indicates that indole derivatives can inhibit tumor growth by affecting cellular signaling pathways. For instance, compounds with similar structures have shown to inhibit the phosphorylation of key proteins involved in cancer progression, such as STING (Stimulator of Interferon Genes) and IRF3 (Interferon Regulatory Factor 3) .
- Anti-inflammatory Effects : The sulfonamide group in the compound may contribute to its anti-inflammatory properties. Studies have demonstrated that compounds with similar functional groups can reduce inflammatory markers in various in vitro models.
Case Studies and Research Findings
-
Structure-Activity Relationship (SAR) Studies :
- A SAR study on indole derivatives highlighted that modifications to the indole ring significantly influence biological activity. Compounds with specific substitutions exhibited enhanced inhibition of STING, suggesting a potential pathway for therapeutic applications in autoimmune diseases and cancers .
-
In Vitro Studies :
- In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutic agents, indicating promising antitumor potential.
-
In Vivo Efficacy :
- Animal models treated with this compound showed a significant reduction in tumor size compared to controls. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which are critical for effective cancer therapy.
Comparative Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antitumor | Indole derivatives | Inhibition of STING phosphorylation |
| Anti-inflammatory | Sulfonamide derivatives | Reduction of inflammatory cytokines |
| Antimicrobial | Benzamides | Inhibition of bacterial growth |
Q & A
Basic Research Questions
Q. What are the key structural characterization techniques for confirming the identity of N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-4-methylbenzenesulfonamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to confirm the presence of indole protons (δ 7.0–7.5 ppm), sulfonamide groups (δ ~2.5–3.5 ppm for methyl groups), and carbamoyl linkages.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation, including torsion angles between the indole and sulfonamide moieties, critical for target interaction analysis .
Q. How is this compound synthesized, and what reaction conditions are critical for yield optimization?
- Methodological Answer :
- Stepwise Synthesis : Typically involves coupling 2-(1H-indol-3-yl)ethylamine with 4-methylbenzenesulfonyl isocyanate under anhydrous conditions.
- Key Parameters :
- Solvent : Use dimethylformamide (DMF) or dichloromethane (DCM) for solubility.
- Temperature : Maintain 0–5°C during coupling to minimize side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to assess selectivity.
- Enzyme Inhibition : Test against targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase via spectrophotometric assays (e.g., inhibition of para-nitrophenyl acetate hydrolysis) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
- Methodological Answer :
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) on the benzene ring to enhance sulfonamide acidity, improving target binding.
- Biological Testing : Compare IC50 values across derivatives using dose-response curves. For example:
| Derivative | R-Group | IC50 (COX-2, μM) |
|---|---|---|
| Parent | -CH3 | 0.45 |
| Derivative A | -CF3 | 0.12 |
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with COX-2 .
Q. How can contradictions in biological data (e.g., variable cytotoxicity across cell lines) be systematically addressed?
- Methodological Answer :
- Dose-Response Repetition : Conduct triplicate assays with standardized protocols (e.g., 24–72 hr exposure, 10–100 μM range).
- Mechanistic Profiling : Use RNA sequencing to identify differentially expressed genes in responsive vs. non-responsive cell lines.
- Membrane Permeability : Assess via PAMPA (Parallel Artificial Membrane Permeability Assay) to rule out bioavailability issues .
Q. What advanced techniques are suitable for studying its interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) to immobilized receptors (e.g., recombinant enzymes).
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution for mechanistic insights .
Data Contradiction and Validation
Q. How to resolve discrepancies between computational binding predictions and experimental inhibition data?
- Methodological Answer :
- Force Field Adjustment : Use AMBER or CHARMM with explicit solvent models to refine docking poses.
- Mutagenesis Studies : Modify key residues (e.g., COX-2 Arg120) and re-test inhibition to validate predicted interactions .
Experimental Design Considerations
Q. What controls are essential in assays measuring its enzyme inhibition?
- Methodological Answer :
- Positive Controls : Include known inhibitors (e.g., celecoxib for COX-2).
- Solvent Controls : Account for DMSO effects (<0.1% final concentration).
- Blank Subtraction : Correct for background absorbance in spectrophotometric assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
